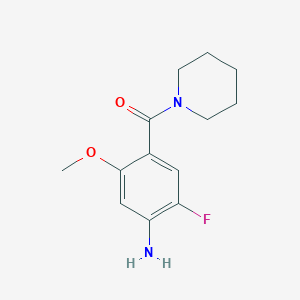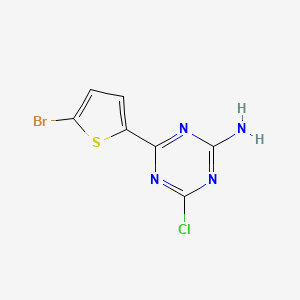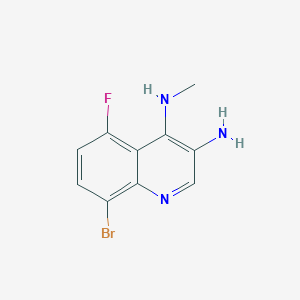
1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group at the 3-position and a chloro group at the 4-position of the pyrazole ring, along with a propan-2-ol moiety attached to the nitrogen atom at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.
Chlorination: The synthesized pyrazole is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus oxychloride.
Amination: The chlorinated pyrazole undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group at the 3-position.
Attachment of Propan-2-ol: Finally, the propan-2-ol moiety is introduced through a nucleophilic substitution reaction involving an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form corresponding amines or other derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium methoxide or thiourea can be used in polar solvents under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-one, while substitution of the chloro group can produce various substituted pyrazoles.
科学研究应用
1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The amino and chloro groups, along with the propan-2-ol moiety, contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-(3-amino-4-bromo-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a bromo group instead of a chloro group.
1-(3-amino-4-methyl-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a methyl group instead of a chloro group.
1-(3-amino-4-nitro-1H-pyrazol-1-yl)propan-2-ol: Similar structure but with a nitro group instead of a chloro group.
Uniqueness
1-(3-amino-4-chloro-1H-pyrazol-1-yl)propan-2-ol is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino and a chloro group on the pyrazole ring, along with the propan-2-ol moiety, allows for a wide range of chemical modifications and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C6H10ClN3O |
|---|---|
分子量 |
175.61 g/mol |
IUPAC 名称 |
1-(3-amino-4-chloropyrazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C6H10ClN3O/c1-4(11)2-10-3-5(7)6(8)9-10/h3-4,11H,2H2,1H3,(H2,8,9) |
InChI 键 |
LFKJKZAQFNECGL-UHFFFAOYSA-N |
规范 SMILES |
CC(CN1C=C(C(=N1)N)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)


![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)








